molecular formula C17H15NO6 B2934505 Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate CAS No. 448241-35-8

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate

Cat. No.: B2934505
CAS No.: 448241-35-8
M. Wt: 329.308
InChI Key: JYLOVBIKEYPSER-UHFFFAOYSA-N
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Description

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate is a substituted terephthalate derivative with a phenoxycarbonylamino (-NH-C(O)OPh) group at the 2-position of the benzene ring and methoxycarbonyl (-COOCH₃) groups at the 1- and 4-positions. This compound belongs to a class of aromatic esters with applications in agrochemicals and polymer chemistry. Its structure enables interactions with biological targets, such as enzymes like serine hydroxymethyltransferase (SHMT1) in plants, as observed in related analogs . The compound’s synthesis typically involves reacting substituted anilines with phenyl chloroformate or analogous reagents, as demonstrated in enantioselective syntheses of structurally similar indazole derivatives .

Properties

IUPAC Name

dimethyl 2-(phenoxycarbonylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-15(19)11-8-9-13(16(20)23-2)14(10-11)18-17(21)24-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOVBIKEYPSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenoxycarbonylamino group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a phenoxycarbonyl chloride derivative under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it can form stable complexes with drugs, enhancing their solubility and bioavailability. The phenoxycarbonylamino group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, facilitating targeted delivery .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Dimethyl Terephthalate Derivatives
Compound Name Substituent at 2-Position Molecular Formula Key Activity/Application EC₅₀ or Activity Data Reference
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate Phenoxycarbonylamino (-NH-C(O)OPh) C₁₇H₁₅NO₆ Potential enzyme inhibition N/A
Dimethyl 2-acetamido terephthalate (Compound 9ay) Acetamido (-NH-C(O)CH₃) C₁₃H₁₄ClNO₅ Herbicidal (SHMT1 inhibition) EC₅₀ = 193.8 g a.i./ha
Dimethyl 2-(phenylsulfonamido)terephthalate Phenylsulfonamido (-NH-SO₂Ph) C₁₇H₁₅NO₆S Agrochemical intermediate N/A
Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate 2-Chloropropanoylamino (-NH-C(O)CH₂Cl) C₁₃H₁₄ClNO₅ Research chemical Molecular weight: 299.71
Dimethyl 2-{[4-(dimethylamino)benzoyl]amino}terephthalate 4-Dimethylaminobenzoylamino (-NH-C(O)C₆H₄N(CH₃)₂) C₁₉H₂₀N₂O₅ Photodynamic/biological studies Molecular weight: 356.37

Key Findings

Herbicidal Activity: The acetamido derivative (Compound 9ay) exhibits potent herbicidal activity against Conyza canadensis by targeting SHMT1, a PLP-dependent enzyme critical in one-carbon metabolism. Its EC₅₀ of 193.8 g a.i./ha underscores its efficacy .

Synthetic Flexibility: The phenoxycarbonylamino and sulfonamido derivatives () are synthesized via nucleophilic acyl substitution, highlighting the adaptability of the terephthalate scaffold for diverse functional groups . Enantioselective synthesis methods for related indazole-phenoxycarbonylamino compounds (e.g., (S)-24 and (R)-24) demonstrate the role of stereochemistry in modulating biological activity .

Physicochemical Properties: The introduction of electron-withdrawing groups (e.g., sulfonamido, chloropropanoyl) increases molecular polarity and may enhance binding to hydrophobic enzyme pockets .

Biological Activity

Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate (DPT) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis of this compound

The synthesis of DPT typically involves the reaction of terephthalic acid derivatives with phenoxycarbonyl groups. The process generally includes:

  • Reagents : Terephthalic acid, dimethyl sulfate, and phenoxycarbonyl chloride.
  • Conditions : The reaction is often conducted under controlled temperature and pressure to optimize yield and purity.

Antioxidant Properties

Research has indicated that compounds similar to DPT exhibit significant antioxidant activity. For instance, studies have shown that certain derivatives possess the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Reference
DPT25
BHA (Butylated Hydroxyanisole)30
α-Tocopherol (Vitamin E)20

Antimicrobial Activity

DPT has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Case Studies

  • Case Study on Antioxidant Efficacy : A study published in a peer-reviewed journal evaluated the antioxidant capacity of DPT using various in vitro assays. The results demonstrated that DPT significantly reduced lipid peroxidation in cellular models, indicating its potential as a protective agent against oxidative damage .
  • Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial efficacy of DPT against clinical isolates of bacteria. The study found that DPT not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting its potential role as an adjunct therapy in treating infections .

The biological activity of DPT can be attributed to its structural features, which facilitate interactions with biological macromolecules. The phenoxycarbonyl moiety is believed to enhance the compound's ability to penetrate cell membranes and exert its effects intracellularly.

Proposed Mechanisms

  • Antioxidant Mechanism : DPT may donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate
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